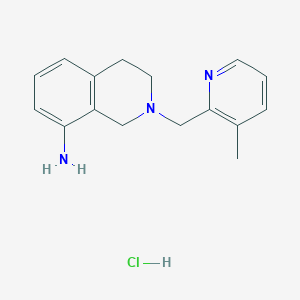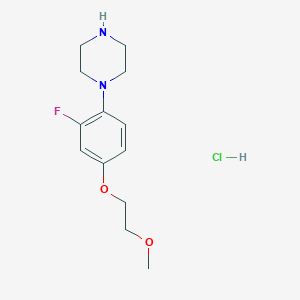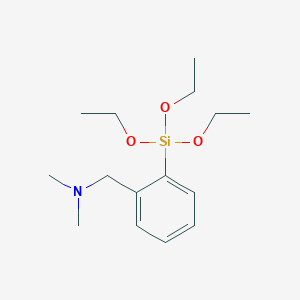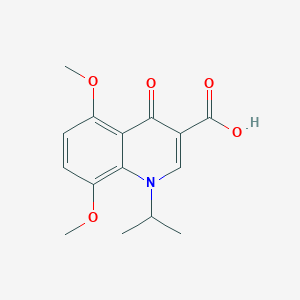
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyridine ring fused with a tetrahydroisoquinoline moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes alkylation to introduce the methyl group at the 2-position.
Cyclization: The alkylated pyridine is then subjected to cyclization reactions to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine moiety and are known for their biological activities.
Tetrahydroisoquinoline Derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.
Uniqueness
What sets 2-((3-Methylpyridin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride apart is its unique combination of the pyridine and tetrahydroisoquinoline rings, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C16H20ClN3 |
|---|---|
Molekulargewicht |
289.80 g/mol |
IUPAC-Name |
2-[(3-methylpyridin-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3.ClH/c1-12-4-3-8-18-16(12)11-19-9-7-13-5-2-6-15(17)14(13)10-19;/h2-6,8H,7,9-11,17H2,1H3;1H |
InChI-Schlüssel |
VVRZDRULWODNHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)CN2CCC3=C(C2)C(=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)



![methyl 2-((ethoxycarbonyl)((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B11834720.png)
![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)

![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)




![1-[(2E)-3-triethylsilyloxypenta-2,4-dienyl]cyclohexan-1-ol](/img/structure/B11834755.png)

